molecular formula C11H13F2NO B1428948 4-(2,4-Difluorophenyl)oxan-4-amine CAS No. 1343080-01-2

4-(2,4-Difluorophenyl)oxan-4-amine

Cat. No.: B1428948
CAS No.: 1343080-01-2
M. Wt: 213.22 g/mol
InChI Key: ZPXBPIHUFAUKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an oxan-4-amine structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2,4-Difluorophenyl)oxan-4-amine involves several steps. One common method includes the reaction of 2,4-difluorophenylboronic acid with an appropriate oxan-4-amine precursor under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

4-(2,4-Difluorophenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where halogen atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

4-(2,4-Difluorophenyl)oxan-4-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the oxan-4-amine structure provides the necessary functional groups for specific interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)oxan-4-amine can be compared with similar compounds like 4-[(2,4-Difluorophenyl)methyl]oxan-4-amine. While both compounds share the difluorophenyl group, the presence of different substituents on the oxan ring can lead to variations in their chemical reactivity and biological activity. The unique combination of the difluorophenyl group and the oxan-4-amine structure in this compound makes it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2,4-difluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXBPIHUFAUKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 2
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 3
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 4
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 5
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 6
4-(2,4-Difluorophenyl)oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.